CXL017
Description
The Ubiquity and Challenge of Multidrug Resistance (MDR) in Malignancies
Multidrug resistance (MDR) represents a significant impediment to successful cancer therapy. It is a phenomenon where cancer cells develop resistance to a variety of structurally and mechanistically unrelated anti-cancer drugs, often after exposure to a single agent. researchgate.net This acquired resistance leads to treatment failure and is a major cause of relapse and mortality in cancer patients. umn.eduaacrjournals.orgwaocp.comnih.gov The mechanisms underlying MDR are complex and multifaceted, involving factors such as increased drug efflux by ABC transporters (like P-glycoprotein encoded by MDR1/ABCB1), alterations in drug targets, enhanced DNA repair mechanisms, and changes in apoptotic signaling pathways. waocp.comnih.gov The presence and overexpression of ABC transporters are frequently associated with MDR, hindering the intracellular accumulation of chemotherapy drugs. researchgate.net Understanding these molecular mechanisms is crucial for developing strategies to circumvent drug resistance and improve treatment outcomes. nih.gov
Current Paradigms in Overcoming Cancer Drug Resistance
Efforts to overcome cancer drug resistance involve several approaches. These include the development of new drugs that are not substrates for resistance mechanisms, the use of inhibitors targeting the proteins responsible for resistance (such as ABC transporter inhibitors), and strategies aimed at re-sensitizing resistant cells to existing therapies. waocp.com Targeted therapies and immunotherapies have emerged as revolutionary approaches, aiming to selectively inhibit oncogenic pathways or harness the body's immune system to eliminate cancer cells, thereby potentially bypassing some traditional resistance mechanisms. waocp.com However, even these advanced therapies can face limitations due to the development of resistance. waocp.comnih.gov Therefore, there remains a pressing need for novel agents that can effectively target and eliminate drug-resistant cancer cells and prevent the emergence of resistance. aacrjournals.orgnih.gov
Historical Context of Small Molecule Modulators in Cancer Drug Discovery
Small molecules have played a significant role in cancer drug discovery, with many successful chemotherapeutic agents being small molecules. The historical context of small molecule development in cancer therapy includes the identification and modification of compounds that interact with specific cellular targets involved in cancer progression and survival. The focus has often been on identifying molecules that can induce apoptosis (programmed cell death) in cancer cells.
In the pursuit of novel anti-cancer agents, researchers have explored compounds that target anti-apoptotic proteins, such as those belonging to the Bcl-2 family, which are often overexpressed in cancer and contribute to drug resistance. umn.edu HA 14-1 was reported as one of the first small molecules capable of inhibiting anti-apoptotic Bcl-2 proteins and selectively eliminating cancer cells overexpressing these proteins. umn.edunih.gov HA 14-1 was shown to induce apoptosis by interfering with the interaction between Bcl-2 and the Bak peptide, and by activating caspases. caymanchem.com
However, HA 14-1 presented significant limitations, notably its instability. Studies revealed that HA 14-1 rapidly decomposes in cell culture medium, with a half-life of approximately 15 minutes at 37°C. umn.edunih.gov This instability hindered its further development as a therapeutic agent. To address this issue, a stable analog of HA 14-1, designated sHA 14-1, was developed by modifying the chemical structure, specifically by removing the cyano group present in HA 14-1. umn.eduresearchgate.net While sHA 14-1 retained some of the beneficial properties of HA 14-1, such as disrupting the binding of a Bak BH3 peptide to Bcl-2 or Bcl-X(L) and inducing apoptosis, it was found to be less potent than the parent compound. umn.eduresearchgate.net Specifically, sHA 14-1 was reported to be approximately 2-fold less potent than HA 14-1 in activity. umn.edu sHA 14-1 also induced apoptosis and circumvented drug resistance induced by the overexpression of anti-apoptotic Bcl-2 and Bcl-X(L) proteins. nih.gov It was identified as a dual inhibitor of both Bcl-2 and SERCA proteins, inducing cell death through ER stress and Ca2+ release. researchgate.netoatext.com The limitations in potency of sHA 14-1 highlighted the need for further structural modifications to develop more effective analogs. umn.edu
CXL017: A Novel Compound Targeting Multidrug Resistance
Building upon the research into HA 14-1 and sHA 14-1, further structure-activity relationship (SAR) studies were conducted to improve the potency and stability of these compounds. These efforts led to the discovery and development of this compound, chemically known as ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. researchgate.netnih.govoatext.comacs.org this compound was designed as a more potent analog of sHA 14-1. umn.eduacs.org
Research has demonstrated that this compound exhibits selective cytotoxicity towards MDR cancer cell lines in vitro and in vivo. aacrjournals.orgnih.govacs.org It has been shown to be significantly more potent than both sHA 14-1 and HA 14-1. Specifically, this compound was found to be approximately 27-fold more potent than sHA 14-1 and about 12-fold more potent than HA 14-1. umn.edu
This compound induces cell death through apoptosis, characterized by the activation of caspase-3/7 and cleavage of PARP. umn.edu A key finding regarding this compound is its ability to selectively eliminate drug-resistant cancer cells. umn.edunih.govacs.org Studies using MDR cancer cell lines, such as HL60/MX2 (a cell line resistant to mitoxantrone), have shown that this compound is more potent against these resistant cells compared to their parental, non-resistant counterparts. nih.govacs.org For instance, HL60/MX2 cells were reported to be 4-fold more sensitive to this compound treatment than the parent HL60 cells. acs.org
Furthermore, investigations into the long-term effects of this compound exposure on drug-resistant cancer cells have yielded promising results. Unlike many conventional therapies to which cancer cells readily develop resistance, drug-resistant cells exposed to this compound for extended periods (e.g., 6 months) did not develop stable resistance to the compound. umn.eduaacrjournals.orgnih.govpsu.edu More remarkably, chronic exposure to this compound has been shown to re-sensitize drug-resistant cells to a variety of standard chemotherapies. umn.eduaacrjournals.orgnih.govpsu.edu This re-sensitization effect can be substantial, with resistant cells becoming 10 to 100-fold more sensitive to standard therapies after this compound exposure. aacrjournals.orgnih.govpsu.edu
Mechanistic studies suggest that the re-sensitization induced by this compound is associated with changes in the expression levels of proteins involved in apoptosis and calcium regulation. These changes include the down-regulation of Mcl-1 and a decrease in endoplasmic reticulum (ER) calcium content. umn.edunih.gov this compound exposure has also been linked to the up-regulation of pro-apoptotic proteins like Noxa and Bim, and changes in SERCA protein levels. nih.govnih.gov These findings indicate that this compound targets unique pathways to overcome drug resistance and prevent its development. psu.edu
In vivo studies using xenograft mouse models with MDR cancer cells have further supported the selective anti-cancer activity of this compound towards drug-resistant tumors. nih.govacs.org Treatment with this compound significantly suppressed the growth of tumors derived from MDR cells, while having minimal effect on tumors from parental, non-resistant cells. nih.govacs.org
The data on this compound highlight its potential as a promising candidate for the treatment of MDR cancers, either as a monotherapy or in combination with existing chemotherapies, due to its potency, selective activity against resistant cells, ability to prevent resistance development, and capacity to re-sensitize resistant cells to standard treatments. umn.edunih.govresearchgate.net
Here is a summary of the relative potency of this compound compared to its parent compounds:
| Compound | Relative Potency (compared to sHA 14-1) | Relative Potency (compared to HA 14-1) |
| HA 14-1 | ~0.07 (1/12) | 1 |
| sHA 14-1 | 1 | ~0.5 (1/2) |
| This compound | ~27 | ~12 |
Note: Data is approximate based on reported fold changes in activity. umn.edu
Here is a summary of the re-sensitization effect of this compound exposure on drug-resistant cells to standard therapies:
| Standard Therapy | Fold Re-sensitization (after this compound exposure) |
| Cytarabine (B982) | 10 to 100-fold |
| Doxorubicin | Hypersensitive |
| Mitoxantrone (B413) | Hypersensitive |
| Etoposide | Hypersensitive |
Note: Data on fold re-sensitization is specifically reported for cytarabine in HL60/MX2 cells. Hypersensitivity to other agents was also observed. aacrjournals.orgnih.govpsu.edu
Properties
CAS No. |
1063714-11-3 |
|---|---|
InChI |
InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
BGJFEKXALPJEGN-XVFCMESISA-N |
SMILES |
CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N |
Synonyms |
Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate |
Origin of Product |
United States |
Discovery and Preclinical Profiling of Cxl017 Within the 4h Chromene Series
Initial Assessment of CXL017's Unique Biological Activity Spectrum Preclinical studies revealed a unique biological activity spectrum for this compound, particularly its efficacy against MDR cancer cellsnih.govnih.govresearchgate.netnih.govpsu.edu. This compound selectively suppressed the growth of tumors derived from the MDR cancer cell line, HL60/MX2, in vivo, while having no significant effect on the growth of tumors derived from the parental HL60 cellsnih.gov. A remarkable finding was the inability of HL60/MX2 cells to develop stable resistance to this compound even after chronic exposure, in contrast to their rapid development of resistance to standard chemotherapies like cytarabine (B982) (Ara-C)nih.govnih.govpsu.edupsu.edu.
Furthermore, chronic exposure of HL60/MX2 cells to this compound led to their re-sensitization to standard therapies, demonstrating a 10- to 100-fold increase in sensitivity nih.govnih.govpsu.edu. Mechanistic investigations indicated that this compound exposure significantly impacted the levels of proteins involved in drug resistance and apoptosis. Western blotting analyses showed that this compound down-regulated Mcl-1 and Bax, while up-regulating Noxa, Bim, Bcl-X(L), SERCA2, and SERCA3 proteins nih.govnih.gov. This was accompanied by a reduction in endoplasmic reticulum (ER) calcium content nih.govnih.gov. These changes in Bcl-2 family proteins and ER calcium are suggested to be responsible for the observed re-sensitization of MDR cancer cells nih.govnih.gov. This compound has also been shown to inhibit SERCA (sarco/endoplasmic reticulum Ca2+-ATPase), and studies suggest it may bind to a unique allosteric site on SERCA researchgate.netoatext.comnih.govumn.edumjhid.org.
The selective cytotoxicity of this compound towards MDR cancer cell lines, its ability to overcome the development of resistance, and its capacity to re-sensitize resistant cells to existing drugs highlight its unique potential in addressing the challenge of multidrug resistance in cancer treatment nih.govnih.govresearchgate.netnih.govpsu.edu.
Synthetic Strategies and Structure Activity Relationship Sar Investigations of Cxl017
Chemical Synthesis Methodologies for CXL017 and its Derivatives
The synthesis of this compound and its derivatives is typically based on established chemical procedures for the preparation of 4H-chromene systems. While specific detailed synthetic routes for this compound itself are often built upon previously reported methodologies for related 4H-chromene analogues, these methods generally involve reactions that construct the characteristic chromene ring. nih.gov The synthesis of 4H-chromene analogues has been described using procedures adopted from prior work, often with slight modifications to accommodate different substituents. nih.gov
General synthetic strategies for chromene derivatives can involve multi-component reactions, which offer efficient pathways to access these complex scaffolds. researchgate.net Other approaches in chromene synthesis and that of similar heterocyclic compounds may involve various reaction types, including condensation, cyclization, and functional group interconversions, to introduce the desired substituents at different positions of the core structure. uu.nlnih.govmdpi.comanalis.com.mynih.gov The ability to systematically synthesize a range of derivatives is crucial for subsequent structure-activity relationship studies.
Systematic Structure-Activity Relationship (SAR) Studies of this compound Analogs
Extensive structure-activity relationship (SAR) studies have been conducted on this compound derivatives to elucidate the key structural features that govern their biological activity. These investigations have primarily focused on modifications at the 3, 4, and 6 positions of the 4H-chromene core, revealing sharp sensitivities to structural changes at these sites. nih.govnih.govresearchgate.netacs.orgresearchgate.net
Impact of Substitutions at Chromene Core Positions (e.g., 3, 4, and 6) on Potency and Selectivity
Detailed SAR studies at the 3, 4, and 6 positions of the 4H-chromene system have provided crucial insights into the structural requirements for optimal potency. The findings indicate distinct preferences for the nature of substituents at these positions. Specifically, positions 3 and 4 of the chromene core show a preference for rigid and hydrophobic functional groups. nih.govacs.orgresearchgate.net For the ester groups typically found at positions 3 and 4, lipophilic and rigid groups with a size of one to three carbons are preferred for activity. nih.gov
In contrast, the 6 position of the chromene system demonstrates a preference for a meta or para-substituted aryl functional group. nih.govacs.orgresearchgate.net Furthermore, the substituent on this aryl group at the 6 position should ideally be small and hydrophilic to maintain or enhance activity. nih.govacs.orgresearchgate.net These specific requirements at different positions highlight the importance of carefully designed structural modifications to optimize the biological profile of this compound analogues.
Stereochemical Considerations and Enantiomeric Activity Profiles
Stereochemistry plays a significant role in the biological activity of chiral molecules, and this is also relevant to 4H-chromene derivatives like this compound, which possess a stereogenic center at the 4-position. uou.ac.inunits.it Studies on related compounds have demonstrated that different enantiomers can exhibit markedly different levels of activity. For instance, in one reported case involving a related compound, one enantiomer was found to be 13-fold more active than its less active counterpart. researchgate.net
This observation underscores the importance of considering stereochemical purity and evaluating the activity of individual enantiomers during the development of this compound derivatives. The distinct biological profiles of enantiomers necessitate stereoselective synthetic routes or effective methods for chiral separation to obtain the more potent and potentially more selective stereoisomer. libretexts.orgnumberanalytics.comwikipedia.org
Computational Approaches in this compound Derivative Design
Computational methods have become indispensable tools in the design and optimization of chemical compounds, including this compound derivatives. These approaches provide valuable insights into the relationship between molecular structure and biological activity, guiding the synthesis of novel and more potent analogues. researchgate.netresearchgate.netacs.orgacs.orgscispace.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been widely applied to sets of this compound derivatives to predict their biological activities, such as half-maximal inhibitory concentration (IC50) values. researchgate.netresearchgate.netacs.org These studies involve establishing mathematical models that correlate molecular descriptors (numerical representations of chemical structures) with experimental activity data. researchgate.netresearchgate.netbiorxiv.org
Various statistical techniques are employed in QSAR modeling of this compound derivatives, including Multiple Linear Regression (MLR). researchgate.netresearchgate.net Feature selection methods, such as stepwise (SW) and genetic algorithm (GA), are used to identify the most relevant molecular descriptors for predicting activity. researchgate.netresearchgate.net The predictive capability of these models is assessed through internal and external validation techniques, with reported statistical parameters like R², Q², F, and MSE indicating the goodness of fit and predictive power. researchgate.netresearchgate.net Furthermore, 3D-QSAR techniques like CoMFA and CoMSIA have been utilized in studies of similar chromene compounds to explore the three-dimensional structural requirements for activity by analyzing steric and electrostatic fields. researchgate.netacs.org
Application of Artificial Neural Networks (ANN) in Activity Prediction
Artificial Neural Networks (ANN) represent another computational approach utilized in the context of predicting the biological activity of chemical compounds, including potentially this compound derivatives. researchgate.netresearchgate.netscispace.comnih.govmdpi.com ANN models are capable of learning complex, non-linear relationships between molecular structures (represented by descriptors) and biological responses. nih.govotexts.com
Studies comparing different modeling techniques for activity prediction of this compound derivatives have indicated that ANN models can show good compatibility with experimental results. researchgate.net While MLR and Partial Least Squares (PLS) are also used, ANN can sometimes offer superior predictive accuracy, as evidenced by statistical metrics such as higher R² values and lower Root Mean Squared Error (RMSE). researchgate.net The application of ANN in this field allows for sophisticated pattern recognition within large datasets of compounds and their activities, aiding in the identification of potential highly active candidates for synthesis and experimental testing. nih.govmdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 1063714-11-3 |
Interactive Data Table Example (Illustrative based on search findings)
Molecular and Cellular Mechanisms of Action of Cxl017
Targeting of Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) by CXL017
This compound elicits its cytotoxic effects in part through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a critical protein responsible for maintaining calcium homeostasis within the cell. nih.govacs.org This compound, derived from a dual inhibitor of Bcl-2 and SERCA proteins, has demonstrated selective cytotoxicity toward multidrug-resistant (MDR) cancer cell lines. acs.orgnih.gov The active isomer, (−)-CXL017, has been identified as the most potent among the CXL series in SERCA inhibition. nih.gov
Inhibition Kinetics and Allosteric Binding Site Characterization
Kinetic studies reveal that this compound inhibits SERCA activity through a competitive interaction with ATP. nih.govacs.org While the compound does not significantly affect the enzyme's affinity for calcium (KCa), it induces a dose-dependent reduction in the maximum velocity (Vmax) of ATPase activity. nih.gov The most potent enantiomer, (−)-CXL017, exhibits the greatest SERCA inhibition with a half-maximal inhibitory concentration (IC50) of 13.5 ± 0.5 μM. nih.govacs.orgdcchemicals.com
A key characteristic of this compound's interaction with SERCA is its apparent binding to a unique allosteric site. nih.govacs.org This is strongly suggested by inhibitor combination studies where (−)-CXL017 demonstrated marked synergy with classic SERCA inhibitors, an effect not seen when the classic inhibitors are combined with each other. nih.govresearchgate.net
| Parameter | Value | Effect |
|---|---|---|
| IC50 | 13.5 ± 0.5 μM | Concentration for 50% inhibition of ATPase activity. nih.gov |
| Mechanism vs. ATP | Competitive | This compound competes with ATP for binding to the enzyme. nih.govacs.org |
| Effect on Calcium Affinity (KCa) | No significant effect | Does not alter the enzyme's binding affinity for calcium ions. nih.gov |
| Effect on Max Velocity (Vmax) | Dose-dependent decrease | Reduces the maximum rate of ATP hydrolysis. nih.gov |
Disruption of Endoplasmic Reticulum (ER) Calcium Homeostasis
The SERCA pump is fundamentally responsible for transporting calcium ions from the cytosol into the lumen of the endoplasmic reticulum, maintaining a low cytoplasmic calcium concentration and a high ER calcium load. nih.govnih.gov By inhibiting SERCA, this compound directly disrupts this process. nih.gov Research has confirmed that exposure of cells to this compound leads to a reduction in the calcium content within the endoplasmic reticulum. acs.orgnih.govnih.gov This disruption of ER calcium homeostasis is a critical event that can trigger downstream signaling pathways leading to cell death. nih.govnih.gov
Synergistic Interactions of this compound with Other SERCA Modulators
Studies investigating the interaction between (−)-CXL017 and other well-characterized SERCA inhibitors have revealed a uniquely synergistic relationship. nih.govresearchgate.net When (−)-CXL017 was combined with thapsigargin (B1683126), cyclopiazonic acid (CPA), or 2,5-di-tert-butylhydroquinone (B1670977) (BHQ), the resulting inhibition of SERCA was significantly greater than the simple additive effect of the individual compounds. nih.gov This synergy, with combination index (CI) values well below 0.9, contrasts sharply with combinations of the classic inhibitors (thapsigargin, CPA, BHQ) among themselves, which only produce additive effects. nih.gov These findings strongly support the hypothesis that (−)-CXL017 occupies a distinct allosteric binding site on the SERCA enzyme, allowing for simultaneous binding and enhanced combinatorial inhibition. nih.govacs.org
| Combination | Observed Effect | Inferred Mechanism |
|---|---|---|
| (−)-CXL017 + Thapsigargin | Marked Synergy | Binding at a distinct allosteric site. nih.govresearchgate.net |
| (−)-CXL017 + Cyclopiazonic Acid (CPA) | Marked Synergy | Binding at a distinct allosteric site. nih.govresearchgate.net |
| (−)-CXL017 + 2,5-di-tert-butylhydroquinone (BHQ) | Marked Synergy | Binding at a distinct allosteric site. nih.govresearchgate.net |
| Thapsigargin + CPA + BHQ (any combination) | Additive | Binding at known, non-synergistic sites. nih.gov |
Modulation of Apoptotic Signaling Pathways
This compound induces programmed cell death by modulating key components of the intrinsic apoptotic pathway. acs.orgnih.gov This involves altering the expression levels of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are central regulators of apoptosis. acs.orgnih.govmdpi.com
Regulation of Anti-apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1) and Pro-apoptotic (e.g., Noxa, Bim, Bax) Protein Expression
Western blotting analyses have shown that this compound exposure leads to significant changes in the expression of several Bcl-2 family proteins. acs.orgnih.gov Specifically, treatment with this compound results in the significant down-regulation of the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein Bax. acs.orgnih.govnih.gov Concurrently, this compound up-regulates the expression of the pro-apoptotic proteins Noxa and Bim, along with the anti-apoptotic protein Bcl-XL. acs.orgnih.govnih.gov The balance between these pro- and anti-apoptotic members is a critical determinant of a cell's susceptibility to apoptosis. nih.gov The down-regulation of Mcl-1 coupled with the up-regulation of its antagonist Noxa is considered a key factor in this compound's mechanism. acs.orgnih.gov
| Protein | Family Role | Effect of this compound |
|---|---|---|
| Mcl-1 | Anti-apoptotic | Significantly Down-regulated acs.orgnih.govnih.gov |
| Bcl-XL | Anti-apoptotic | Up-regulated acs.orgnih.govnih.gov |
| Bax | Pro-apoptotic | Significantly Down-regulated acs.orgnih.govnih.gov |
| Noxa | Pro-apoptotic | Up-regulated acs.orgnih.govnih.gov |
| Bim | Pro-apoptotic | Up-regulated acs.orgnih.govnih.gov |
Induction of Programmed Cell Death (Apoptosis)
The molecular actions of this compound converge to induce programmed cell death. researchgate.net The inhibition of SERCA disrupts ER calcium homeostasis, creating a state of ER stress which is a known trigger for apoptosis. researchgate.netnih.gov Simultaneously, the compound shifts the balance of Bcl-2 family proteins towards a pro-apoptotic state. acs.orgnih.gov Specifically, the decrease in Mcl-1 levels can release pro-apoptotic proteins like Noxa and Bim, leading to the activation of downstream effectors of apoptosis. acs.orgnih.gov This dual-front attack on SERCA and the Bcl-2 protein network effectively triggers the intrinsic pathway of apoptosis, leading to cell death. acs.orgresearchgate.net
Mechanisms Underlying Selective Activity Against Multidrug-Resistant Cancer Cells
This compound, with the chemical name ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a novel compound derived from sHA 14-1, a dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) proteins. It has demonstrated significant therapeutic potential due to its selective cytotoxicity against multidrug-resistant (MDR) cancer cells. This selective activity is underpinned by several distinct molecular and cellular mechanisms.
Collateral Sensitivity in Specific MDR Cell Lines (e.g., HL60/MX2, K562/HHT300, CCRF-CEM/VLB100)
Collateral sensitivity is a phenomenon where cancer cells that have developed resistance to one or more chemotherapeutic drugs become hypersensitive to other, often unrelated, chemical agents. This compound has been shown to exploit this vulnerability in various MDR cancer cell lines. Research has demonstrated that this compound exhibits selective anticancer activity against MDR cancer cells both in laboratory settings (in vitro) and in living organisms (in vivo).
Studies have expanded on this selective activity, showing that this compound can act synergistically with conventional chemotherapeutic agents in different MDR cell lines. For instance, it has been shown to work in concert with vincristine (B1662923) and paclitaxel (B517696) in the HL60/DNR, K562/HHT300, and CCRF-CEM/VLB100 cell lines, enhancing the cytotoxic effects of these standard drugs. This synergistic relationship highlights this compound's potential to target and eliminate cancer cells that are otherwise unresponsive to conventional treatments.
Table 1: Synergistic Activity of this compound with Chemotherapeutic Agents in MDR Cell Lines
| Cell Line | Conventional Agent | Observed Effect |
|---|---|---|
| HL60/DNR | Vincristine, Paclitaxel | Synergy |
| K562/HHT300 | Vincristine, Paclitaxel | Synergy |
| CCRF-CEM/VLB100 | Vincristine, Paclitaxel | Synergy |
| HL60/MX2 | Mitoxantrone (B413) | Synergy |
Prevention of Acquired Drug Resistance upon Chronic this compound Exposure
A significant hurdle in cancer therapy is the rapid development of acquired resistance to chemotherapy. This compound demonstrates a unique and clinically promising characteristic in this regard. Studies involving chronic exposure of the MDR cell line HL60/MX2 to this compound revealed that the cells failed to develop stable resistance to the compound.
This is in stark contrast to the outcomes observed with other anticancer agents. For example, when the same HL60/MX2 cell line was chronically exposed to cytarabine (B982) (Ara-C), a primary chemotherapy for acute myeloid leukemia, it acquired over 2,000-fold resistance. Similarly, these cells developed more than 9-fold stable resistance to ABT-737, a representative Bcl-2 inhibitor. The inability of cancer cells to develop resistance to this compound underscores its unique biological activity and its potential to provide a more durable therapeutic effect.
Table 2: Development of Acquired Resistance in HL60/MX2 Cells
| Compound | Level of Acquired Resistance |
|---|---|
| This compound | Failed to develop stable resistance |
| Cytarabine (Ara-C) | >2000-fold |
| ABT-737 | >9-fold |
Re-sensitization of Resistant Cells to Conventional Chemotherapeutic Agents
Perhaps one of the most remarkable properties of this compound is its ability to re-sensitize MDR cancer cells to standard therapies. Instead of inducing further cross-resistance, long-term exposure of HL60/MX2 cells to this compound rendered them hypersensitive to a range of conventional chemotherapeutic agents, including cytarabine, doxorubicin, mitoxantrone, and etoposide. This re-sensitization was significant, with sensitivity increasing by 10 to 100-fold.
The molecular basis for this re-sensitization appears to be linked to this compound's impact on the Bcl-2 family of proteins and ER calcium content. Western blot analyses showed that exposure to this compound leads to a significant down-regulation of the anti-apoptotic protein Mcl-1 and an up-regulation of the pro-apoptotic proteins Noxa and Bim. Concurrently, a reduction in the calcium content of the endoplasmic reticulum (ER) was observed. Given that the overexpression of Mcl-1 is a known contributor to multidrug resistance, its reduction, coupled with the elevation of pro-apoptotic signals and altered calcium homeostasis, likely underlies the observed re-sensitization of the cancer cells to chemotherapy.
Table 3: Re-sensitization of this compound-Exposed HL60/MX2 Cells to Standard Therapies
| Standard Therapy | Fold-Increase in Sensitivity |
|---|---|
| Cytarabine | 10 to 100-fold |
| Doxorubicin | 10 to 100-fold |
| Mitoxantrone | 10 to 100-fold |
| Etoposide | 10 to 100-fold |
Investigation of this compound's Role in Other Signaling Pathways (e.g., Notch Signaling)
The primary mechanisms of this compound's action against MDR cancer cells are attributed to its effects on Bcl-2 family proteins and SERCA pumps. The investigation into its role in other critical cancer-related signaling pathways, such as the Notch signaling pathway, is not yet extensively documented in scientific literature.
The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers. Furthermore, the Notch pathway is known to contribute to chemoresistance, often by promoting an epithelial-mesenchymal transition (EMT) or maintaining a population of cancer stem cells (CSCs), which are notoriously resistant to therapy. While targeting the Notch pathway is an active area of cancer research to overcome drug resistance, a direct mechanistic link or interaction between this compound and the components of the Notch signaling pathway has not been specifically reported in the available research. Therefore, the influence of this compound on Notch signaling remains an area for future investigation.
Preclinical Efficacy Studies of Cxl017 in Multidrug Resistant Cancer Models
In Vitro Cytotoxicity and Selectivity Studies in Cancer Cell Lines
In vitro studies have indicated that CXL017 possesses selective cytotoxicity towards multidrug-resistant cancer cell lines nih.govprobechem.comacs.orgnih.gov. Evaluations across the NCI-60 panel of cell lines revealed that this compound exhibits potent cytotoxicity, with an average IC50 value of 1.04 μM researchgate.net.
Further investigations highlighted the selective nature of this compound's activity. For instance, the MDR cancer cell line HL60/MX2 demonstrated a 4-fold increased sensitivity to this compound treatment compared to its parental counterpart, HL60 cells nih.govacs.org. Collateral sensitivity, defined as increased toxicity to resistant cells compared to their parental lines, was observed with this compound in several MDR cell lines, including the camptothecin-resistant CCRF-CEM/C2 T-lymphoblast and the mitoxantrone-resistant HL-60/MX-2 promyelocytic leukemia cell lines, showing a 2–4-fold increased sensitivity acs.org. Preferential cytotoxicity was also noted in multi-drug resistant HL60/MX2 and CCRF-CEM/CT cancer cell lines oatext.com.
Beyond its direct cytotoxic effects, this compound has shown the ability to synergize with existing chemotherapeutic agents in MDR cell lines. It demonstrated synergy with mitoxantrone (B413) (MX) in HL60/MX2 MDR cells. Furthermore, this compound was found to synergize with both vincristine (B1662923) and paclitaxel (B517696) in a panel of MDR cell lines, including HL60/DNR, K562/HHT300, and CCRF-CEM/VLB100 researchgate.net. Mechanistically, this compound has been identified as a small molecule that exhibits selective cytotoxicity toward MDR cancer cell lines in vitro, partly through the inhibition of sarco/endoplasmic reticulum Ca(2+)-ATPase (SERCA) with an IC50 of 15 μM probechem.com.
The in vitro cytotoxicity and selectivity data for this compound in various cancer cell lines are summarized in the table below:
| Cell Line (Resistance Profile) | Cytotoxicity/Sensitivity Observation | Reference |
| NCI-60 panel | Average IC50 of 1.04 μM | researchgate.net |
| HL60/MX2 (MDR) vs. HL60 (Parental) | 4-fold more sensitive to this compound than parental HL60 cells | nih.govacs.org |
| CCRF-CEM/C2 (Camptothecin-resistant) vs. Parental | Demonstrated collateral sensitivity (2–4-fold) | acs.org |
| HL-60/MX-2 (Mitoxantrone-resistant) vs. Parental | Demonstrated collateral sensitivity (2–4-fold) | acs.org |
| HL60/MX2 (MDR) | Preferential cytotoxicity | oatext.com |
| CCRF-CEM/CT (MDR) | Preferential cytotoxicity | oatext.com |
| HL60/MX2 (MDR) | Synergizes with mitoxantrone (MX) | researchgate.net |
| HL60/DNR, K562/HHT300, CCRF-CEM/VLB100 (MDR) | Synergizes with vincristine and paclitaxel | researchgate.net |
In Vivo Efficacy in Multidrug-Resistant Tumor Xenograft Models
Preclinical studies have extended the evaluation of this compound's efficacy to in vivo settings, specifically in multidrug-resistant tumor xenograft models. These studies aim to assess the compound's ability to inhibit tumor growth and progression in a living system. This compound has been shown to selectively target drug-resistant tumors in vivo nih.govacs.org.
Selective Suppression of Tumor Growth in Xenograft Models Derived from MDR Cell Lines
In vivo studies utilizing xenograft models derived from MDR cancer cell lines have demonstrated that this compound selectively suppresses tumor growth nih.govprobechem.comacs.org. A key model employed involved subcutaneously inoculating HL60/MX2 (MDR) cells into mice nih.govacs.org. Treatment with this compound in this model resulted in a significant suppression of tumor growth when compared to vehicle control nih.govacs.org. This finding supports the potential of this compound to exert anti-tumor effects specifically in the context of multidrug resistance in a living system.
Comparative Analysis of Tumor Response in Parental vs. MDR Models
To further elucidate the selective activity of this compound, comparative analyses of tumor response in xenograft models derived from both parental and MDR cell lines have been conducted. In a xenograft mouse model where both parental HL60 cells and MDR HL60/MX2 cells were inoculated into the same mouse, this compound treatment yielded distinct outcomes nih.govacs.org. This compound treatment significantly suppressed the growth of tumors originating from the MDR HL60/MX2 cells nih.govacs.org. In stark contrast, the same treatment had no discernible effect on the growth of tumors derived from the parental HL60 cells nih.govacs.org. This comparative analysis in vivo reinforces the in vitro findings, demonstrating that this compound exhibits selective anticancer activity towards MDR cancer cell lines nih.govacs.org.
The in vivo efficacy findings comparing parental and MDR xenograft models are summarized below:
| Xenograft Model | This compound Treatment Effect | Reference |
| Derived from HL60/MX2 (MDR) cells | Significantly suppressed tumor growth compared to vehicle control | nih.govacs.org |
| Derived from HL60 (Parental) cells | No effect on tumor growth | nih.govacs.org |
Advanced Research Methodologies Applied in Cxl017 Investigation
Biochemical Assays for SERCA Activity and Calcium Flux Measurements
Biochemical assays are crucial for evaluating the direct interaction of CXL017 with its proposed targets, such as the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). SERCA is responsible for maintaining low cytoplasmic calcium concentrations by pumping Ca²⁺ into the endoplasmic reticulum nih.govtaylorandfrancis.comoatext.com. Studies have shown that this compound inhibits SERCA activity. Kinetic data from SERCA1a experiments indicated that this compound does not significantly affect calcium affinity but causes a dose-dependent decrease in ATPase activity nih.gov. Furthermore, this compound was found to compete with ATP, suggesting a potential interaction at the ATP binding site or an allosteric site influenced by ATP binding nih.gov. The active isomer, (-)-CXL017, demonstrated significant SERCA inhibition with an IC₅₀ of 13.5 ± 0.5 μM nih.gov.
Calcium flux measurements are used to assess the impact of SERCA inhibition by this compound on intracellular calcium levels. SERCA inhibition leads to increased cytosolic calcium levels and depletion of ER calcium stores oatext.comnih.gov. This disruption of calcium homeostasis is a key aspect of the mechanism by which SERCA inhibitors can induce cell death oatext.com. Research involving this compound has shown that it can affect ER calcium levels in cells acs.orgnih.gov. For instance, studies in HL60/MX2 multidrug-resistant leukemia cells demonstrated changes in ER calcium content upon this compound exposure acs.orgnih.gov.
Interactive Table 1: SERCA1a Inhibition by (-)-CXL017
| Compound | SERCA1a IC₅₀ (μM) | Effect on Calcium Affinity | Competition with ATP |
| (-)-CXL017 | 13.5 ± 0.5 | No significant effect | Competes |
Molecular Biology Techniques (e.g., Western Blotting) for Protein Expression Profiling
Molecular biology techniques, particularly Western blotting, are extensively used to analyze changes in protein expression levels in cells treated with this compound. Western blotting allows for the identification and quantification of specific proteins within a complex sample azurebiosystems.comortoalresa.com. This is vital for understanding how this compound affects the abundance of proteins involved in various cellular pathways, including those related to drug resistance and apoptosis psu.edu.
Studies on multidrug-resistant leukemia cell lines, such as HL60/MX2, have utilized Western blotting to examine the expression of proteins like those from the Bcl-2 family and SERCA acs.orgnih.gov. These investigations revealed that HL60/MX2 cells overexpress certain Bcl-2 family proteins and SERCAs acs.orgnih.gov. Treatment with this compound was shown to induce changes in the levels of these proteins, specifically downregulating Mcl-1 and upregulating Noxa and Bim in certain cell lines, which are implicated in the mechanism of action of this compound acs.orgnih.gov. Western blotting has also been used to assess the expression of other proteins potentially involved in drug resistance mechanisms in the context of this compound treatment psu.edu.
Cell-Based Assays for Apoptosis Induction and Viability
Cell-based assays are fundamental for evaluating the biological effects of this compound on cell viability and the induction of apoptosis. These assays provide direct evidence of the compound's cytotoxic potential and its ability to trigger programmed cell death nih.govrndsystems.comnuchemsciences.com.
Various assays are employed to measure cell viability, often relying on markers of metabolic activity or membrane integrity nih.govnuchemsciences.com. A decrease in viability upon this compound exposure indicates a cytotoxic effect nuchemsciences.com. Apoptosis induction can be detected through assays that identify key apoptotic events, such as the translocation of phosphatidylserine, caspase activation, and DNA fragmentation rndsystems.comsigmaaldrich.compromega.com.au. Assays like Annexin V staining, caspase activity measurements, and TUNEL assays are commonly used for this purpose rndsystems.comsigmaaldrich.compromega.com.au. Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including multidrug-resistant hematopoietic cells researchgate.netnih.gov. The selective cytotoxicity of this compound towards drug-resistant cells has been evaluated using these cell-based assays researchgate.netpsu.edu.
Synthesis and Application of Photoaffinity Probes for Target Identification
Photoaffinity probes are specialized tools used to identify the specific protein targets that a small molecule binds to within a cell chomixbio.comenamine.net. These probes typically contain a photoreactive group that, upon UV irradiation, forms a covalent bond with interacting proteins chomixbio.comenamine.netplos.org.
In the context of CXL compounds, the synthesis and application of bifunctional photoaffinity probes based on the CXL scaffold have been explored to gain insight into the exact binding site of CXLs within SERCA and to potentially discover other cellular targets via cell-based pull-down methods umn.edu. Preliminary experiments using these probes with purified protein and in cells have supported this strategy for target identification umn.edu. This methodology is particularly valuable for confirming direct protein interactions and uncovering potential off-targets chomixbio.comenamine.net.
Gene Expression Profiling and Proteomics for Comprehensive Mechanistic Insights
Gene expression profiling and proteomics provide broader insights into the cellular changes induced by this compound by analyzing the levels of mRNA transcripts and proteins on a large scale isaaa.orgliverpool.ac.ukbiorxiv.orgelifesciences.org.
Gene expression profiling, often using techniques like microarrays or RNA sequencing, assesses the changes in mRNA levels for thousands of genes simultaneously isaaa.org. Proteomics, on the other hand, focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions isaaa.orgliverpool.ac.uk. By combining these approaches, researchers can gain a more comprehensive understanding of the molecular pathways affected by this compound treatment elifesciences.org. While specific detailed findings on this compound using comprehensive gene expression profiling and proteomics were not extensively detailed in the provided search results, these methodologies are standard in drug mechanism studies to identify affected pathways beyond primary targets and to understand the cellular response at a systems level isaaa.orgliverpool.ac.ukbiorxiv.orgelifesciences.org. Such studies can reveal changes in protein networks and identify potential biomarkers of response or resistance isaaa.org.
Future Directions and Translational Research Perspectives for Cxl017
Exploration of Additional Biological Targets and Interacting Pathways
Initial investigations into the mechanism of action of CXL017 have revealed its activity as a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor. figshare.commjhid.org Studies suggest that this compound may bind to a unique allosteric site on SERCA, differentiating its interaction from classic SERCA inhibitors like thapsigargin (B1683126) and cyclopiazonic acid and indicating potential for novel SERCA modulation strategies. figshare.commjhid.org Beyond SERCA, this compound has been shown to influence the expression of key proteins in the Bcl-2 family, which are critical regulators of apoptosis. Exposure to this compound leads to the down-regulation of Mcl-1 and Bax, while up-regulating Noxa, Bim, and Bcl-X(L) proteins. nih.gov These changes in Bcl-2 family protein expression, along with a observed reduction in endoplasmic reticulum (ER) calcium content, are considered likely contributors to this compound-induced resensitization of MDR cancer cells. nih.gov
Further exploration into the cellular pathways affected by this compound has indicated its involvement in activating the unfolded protein response (UPR). nih.gov Specifically, CXL146, a related 4H-Chromene derivative, has been shown to activate the UPR sensors IRE1α, PERK, and ATF6. nih.gov Additionally, CXL146 treatment has been linked to the activation of the ERK1/2 and JNK pathways and the induction of cyclin D1 expression. nih.gov While these findings were observed with CXL146, they suggest potential interacting pathways that may also be relevant to this compound's mechanism and warrant further investigation. The 78-kDa glucose-regulated protein (GRP78), which is often overexpressed in MDR cancer cells, has been identified as a target for CXL146, suggesting another potential avenue for understanding the targets and interacting pathways of the CXL series. nih.govmdpi.com
Development and Evaluation of Next-Generation CXL Analogs (e.g., CXL070, CXL146)
This compound is a key member of the CXL series of chromene-based compounds that have been the subject of structure-activity relationship (SAR) studies aimed at identifying structural features critical for their selective anti-proliferative activity against MDR cancers. nih.govprobes-drugs.orgumn.eduresearchgate.net These studies have contributed to the development of next-generation CXL analogs with potentially improved properties. CXL070 has been mentioned as the most advanced analog in the CXL series to date, indicating ongoing efforts to optimize the scaffold. umn.edu
Another notable analog, CXL146, a novel 4H-Chromene derivative, has demonstrated the ability to selectively eliminate multidrug-resistant cancer cells by targeting GRP78 and activating UPR-mediated apoptosis. nih.govmdpi.com CXL146's activity involves the activation of IRE1α, PERK, and ATF6, as well as the ERK1/2 and JNK pathways, leading to the induction of cyclin D1 expression. nih.gov Acceptable pharmacokinetics for CXL146 have been reported in vivo, supporting its potential for further translational evaluation. nih.gov The development and evaluation of these next-generation analogs, such as CXL070 and CXL146, are crucial for identifying compounds with enhanced potency, selectivity, and pharmacokinetic profiles for potential therapeutic application. Furthermore, the synthesis and utilization of bifunctional photoaffinity probes based on the CXL scaffold are being explored as a strategy to gain insights into the precise binding site of CXL compounds within SERCA and to identify other potential cellular targets through cell-based pull-down methods. umn.edu
This compound as a Research Tool for Deeper Understanding of Multidrug Resistance
This compound serves as a valuable research tool for gaining a deeper understanding of the mechanisms underlying multidrug resistance in cancer. nih.govacs.org Its selective cytotoxicity towards drug-resistant cancer cells, both in vitro and in vivo, provides a unique platform for studying the specific vulnerabilities of these cells. nih.govacs.orgnih.gov A particularly significant characteristic of this compound is the observed failure of cancer cells to develop stable resistance to it, even after chronic exposure. nih.govacs.orgnih.govaacrjournals.orgnih.gov This phenomenon is in stark contrast to the rapid development of resistance often seen with conventional chemotherapeutic agents. nih.govacs.orgnih.gov
Moreover, chronic exposure of MDR cells to this compound has been shown to result in their resensitization to standard therapies, with reported increases in sensitivity ranging from 10- to 100-fold for agents like cytarabine (B982), doxorubicin, mitoxantrone (B413), and etoposide. nih.govacs.orgnih.govaacrjournals.org This resensitization effect provides a powerful tool for investigating the cellular changes and pathway modulations that can reverse the resistant phenotype. Through studies utilizing this compound, key signaling processes contributing to multidrug resistance have been identified, including alterations at both transcriptional levels, such as Topo IIβ, and post-transcriptional levels, such as Mcl-1. aacrjournals.org The ability of this compound to manipulate anti-apoptotic Bcl-2 family proteins and SERCA upon resensitization further contributes to its utility in dissecting MDR mechanisms. nih.govumn.edu The identification of a potentially unique allosteric binding site for this compound on SERCA also opens new avenues for developing SERCA modulators as a strategy to overcome MDR. figshare.commjhid.org Furthermore, quantitative structure-activity relationship (QSAR) studies conducted on this compound derivatives are contributing to the rational design of more potent compounds and providing insights into the structural determinants of activity against resistant cells. researchgate.netresearchgate.net These collective findings highlight the significant role of this compound as a probe for exploring the complex landscape of multidrug resistance and identifying strategies to circumvent it.
Q & A
Q. What are the primary molecular targets of CXL017, and how do they contribute to its anticancer activity?
this compound is a chromene-derived compound that inhibits both Bcl-2 family proteins (anti-apoptotic) and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) . Its dual inhibition disrupts mitochondrial apoptosis regulation (via Bcl-2 suppression) and ER calcium homeostasis (via SERCA blockade), leading to ER stress and cancer cell death . To validate these targets, researchers should use Western blotting to monitor Bcl-2 family proteins (e.g., Mcl-1, Noxa) and measure ER Ca²⁺ levels via fluorescent probes (e.g., Fluo-4) .
Q. How can researchers design in vitro experiments to evaluate this compound’s efficacy against multidrug-resistant (MDR) cancer cell lines?
Use MDR cell lines (e.g., HL60/MX2 for AML) and their parental counterparts (e.g., HL60) for comparative studies. Chronic exposure protocols involve incrementally increasing this compound concentrations (starting near IC50) over 6–12 weeks to assess resistance development . Cell viability assays (e.g., MTT) and apoptosis markers (e.g., Annexin V/PI) should be paired with proteomic analyses to track resistance-related proteins (e.g., P-gp, BCRP) .
Q. What methodologies are recommended to quantify SERCA inhibition by this compound?
SERCA activity can be measured using ATPase assays under varying calcium concentrations (pCa 4–7) and ATP levels (pATP 3–6) . Plotting activity curves (Vmax vs. [Ca²⁺]) and comparing IC50 values across this compound concentrations (e.g., 0–30 μM) reveals dose-dependent inhibition . Complementary techniques include SERCA isoform-specific Western blotting (SERCA2/3) and calcium imaging to confirm ER Ca²⁺ depletion .
Advanced Research Questions
Q. How does this compound induce re-sensitization of MDR cancer cells to standard chemotherapies, and how can this mechanism be systematically studied?
this compound downregulates Mcl-1 (anti-apoptotic) and upregulates pro-apoptotic proteins (Noxa, Bim), restoring apoptotic signaling in resistant cells . ER Ca²⁺ depletion further disrupts drug efflux pumps (e.g., P-gp) . To study this, combine this compound pre-treatment with chemotherapies (e.g., mitoxantrone, cytarabine) and quantify synergy via Chou-Talalay analysis . Proteomic profiling (e.g., Bcl-2 family, SERCA isoforms) and calcium flux assays are critical .
Q. What experimental strategies can resolve contradictions in this compound’s efficacy across different cancer models?
Discrepancies in potency (e.g., HL60 vs. HL60/MX2) may arise from variations in SERCA isoform expression or MDR pump activity . Researchers should:
Q. How can researchers optimize combination therapies involving this compound and other SERCA inhibitors (e.g., thapsigargin)?
Synergy between this compound and classical SERCA inhibitors (e.g., thapsigargin) occurs due to distinct binding sites on SERCA . To design combination regimens:
- Conduct ATPase inhibition assays with fixed-ratio drug mixtures.
- Use CompuSyn to calculate combination indices (CI < 1 indicates synergy).
- Monitor ER stress markers (e.g., GRP78, CHOP) to avoid excessive cytotoxicity .
Methodological Considerations
Q. What statistical approaches are essential for analyzing this compound’s dose-response data?
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients .
- Compare resistant vs. parental cell lines via ANOVA with post-hoc Tukey tests .
- For in vivo studies, apply Kaplan-Meier survival analysis and log-rank tests for tumor growth suppression .
Q. How should researchers address ethical and reproducibility concerns in chronic exposure studies?
- Follow ARRIVE guidelines for animal studies, including randomization and blinding in xenograft experiments .
- Replicate findings in ≥3 independent cell passages and validate with orthogonal methods (e.g., CRISPR knockdown of SERCA/Bcl-2) .
- Deposit raw data (e.g., flow cytometry, Western blots) in public repositories (e.g., FigShare) to enhance transparency .
Data Interpretation Challenges
Q. Why do HL60/MX2 cells fail to develop resistance to this compound despite chronic exposure?
Unlike cytarabine or ABT-737, this compound’s dual targeting of SERCA and Bcl-2 proteins creates a "synthetic lethal" effect, preventing compensatory survival pathways . Proteomic time-course experiments reveal sustained Mcl-1 suppression and irreversible ER Ca²⁺ depletion, which preclude resistance .
Q. How can conflicting results about this compound’s binding site on SERCA be resolved?
Molecular docking studies using SERCA crystal structures (PDB: 1IWO) and mutagenesis (e.g., SERCA2-T805A) can identify critical binding residues . Competitive binding assays with fluorescent SERCA inhibitors (e.g., BODIPY-thapsigargin) may clarify overlap with classical inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
